molecular formula C12H10BrNO2 B15152803 N-(2-bromophenyl)-2-methylfuran-3-carboxamide

N-(2-bromophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B15152803
M. Wt: 280.12 g/mol
InChI Key: DIHGKXIQASRLDG-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-methylfuran-3-carboxamide is an organic compound that features a brominated phenyl group attached to a furan ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 2-bromophenylamine with 2-methylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dicarboxylic acid derivatives.

    Reduction: 2-methylfuran-3-carboxamide.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with the active sites of these targets, leading to modulation of their activity. The furan ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-2-methylfuran-3-carboxamide is unique due to the presence of both a brominated phenyl group and a furan ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

N-(2-bromophenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C12H10BrNO2/c1-8-9(6-7-16-8)12(15)14-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,14,15)

InChI Key

DIHGKXIQASRLDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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